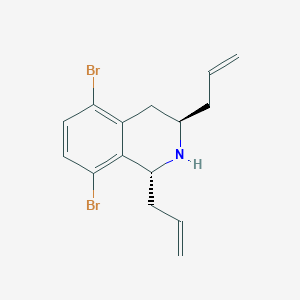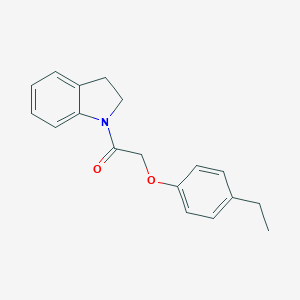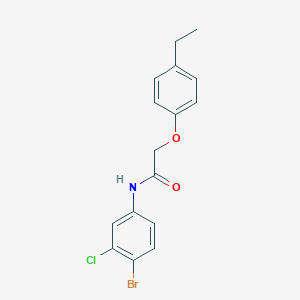![molecular formula C22H28N2O6 B321265 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321265.png)
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The process may include:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
Use of Reagents and Catalysts: Common reagents used in the synthesis include organic solvents, acids, bases, and catalysts that facilitate the formation of specific bonds and functional groups.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and processes. The methods used are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and high-throughput screening may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reactions are typically carried out under specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexane derivatives and compounds with similar functional groups and chiral centers. Examples include:
Cyclohexane-1,2-dicarboxylic acid: A simpler compound with similar structural features.
N-phenylcyclohexanecarboxamide: A compound with a similar amide functional group.
Uniqueness
What sets 2-[(4-{[(2-carboxycyclohexyl)carbonyl]amino}anilino)carbonyl]cyclohexanecarboxylic acid apart is its complex structure, which includes multiple chiral centers and functional groups
Propiedades
Fórmula molecular |
C22H28N2O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(1S,2R)-2-[[4-[[(1R,2S)-2-carboxycyclohexanecarbonyl]amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h9-12,15-18H,1-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t15-,16-,17+,18+/m1/s1 |
Clave InChI |
IKAOYKBYSTULCQ-BDXSIMOUSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B321184.png)
![2-(4-ethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321187.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321191.png)


![5-Benzyl-2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B321195.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321196.png)
![2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321197.png)
![2-(2-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321199.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321202.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321204.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)
